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Compound of Interest

Compound Name:
(R)-Pyrrolidin-2-ylmethanamine

dihydrochloride

Cat. No.: B175976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Pyrrolidin-2-ylmethanamine dihydrochloride, a chiral building block of significant interest in

pharmaceutical synthesis. This document collates expected and theoretical data for Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Detailed experimental protocols are provided to assist researchers in obtaining and interpreting

high-quality analytical data for this compound.

Chemical Structure and Properties
IUPAC Name: [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride

Synonyms: (R)-2-(Aminomethyl)pyrrolidine dihydrochloride

CAS Number: 119020-04-1

Molecular Formula: C₅H₁₄Cl₂N₂

Molecular Weight: 173.08 g/mol

Spectroscopic Data Summary
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The following sections present the anticipated spectroscopic data for (R)-Pyrrolidin-2-
ylmethanamine dihydrochloride. This data is based on the analysis of its structural features

and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (R)-Pyrrolidin-2-
ylmethanamine dihydrochloride in solution. The protonation of the two amine groups in the

dihydrochloride salt will influence the chemical shifts of neighboring protons and carbons,

generally causing a downfield shift compared to the free base.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Protons
Expected Chemical
Shift (δ) ppm (D₂O)

Multiplicity Integration

Pyrrolidine ring

protons (CH₂)
1.60 - 2.20 Multiplet 4H

Aminomethyl protons

(CH₂)
3.10 - 3.40 Multiplet 2H

Pyrrolidine ring proton

(CH)
3.50 - 3.80 Multiplet 1H

Pyrrolidine ring

protons (α to NH₂⁺)
3.20 - 3.50 Multiplet 2H

Amine protons (NH

and NH₃⁺)
Broad singlet 4H

Note: The signals for the amine protons are typically broad and may exchange with deuterium

in D₂O, leading to their disappearance from the spectrum.

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)
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Carbon Expected Chemical Shift (δ) ppm (D₂O)

Pyrrolidine ring C4 ~23.0

Pyrrolidine ring C3 ~28.0

Aminomethyl C ~42.0

Pyrrolidine ring C5 ~45.0

Pyrrolidine ring C2 ~58.0

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. For (R)-Pyrrolidin-2-ylmethanamine dihydrochloride, a soft ionization technique

like Electrospray Ionization (ESI) is suitable. The observed mass will correspond to the

protonated molecule of the free base, [M+H]⁺, where M is the mass of (R)-Pyrrolidin-2-

ylmethanamine.

Mass Spectrometry Data (Predicted)

Parameter Value

Ionization Mode ESI-MS (Positive)

Expected Molecular Ion [M+H]⁺ m/z 101.11

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule is likely to involve the loss of the aminomethyl

group or cleavage of the pyrrolidine ring. Common fragmentation pathways for pyrrolidine

derivatives include the loss of a neutral pyrrolidine molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of the dihydrochloride salt will show characteristic absorptions for the amine salt

functionalities.
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Infrared (IR) Spectroscopic Data (Predicted)

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (Ammonium salt) 2800 - 3200 Strong, Broad

C-H Stretch (Aliphatic) 2850 - 2960 Medium

N-H Bend (Amine salt) 1500 - 1600 Medium

C-N Stretch 1000 - 1250 Medium

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for (R)-
Pyrrolidin-2-ylmethanamine dihydrochloride.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Deuterium oxide (D₂O) is a good choice for hydrochloride salts.

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[1]

The final solution volume in the NMR tube should be approximately 4-5 cm in height.[1]

Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher.

Solvent: D₂O.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-5 s.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz (or corresponding frequency for the ¹H spectrometer).

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-70 ppm.

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

Relaxation Delay: 2-5 s.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (for D₂O,

δ ≈ 4.79 ppm).

Integrate the signals in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.
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Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation:

Prepare a stock solution of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride at a

concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a

mixture of solvents compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic

acid).

Instrument Parameters (ESI-MS):

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.

Mass Range: m/z 50-300.

Data Acquisition and Analysis:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum.

Identify the molecular ion peak ([M+H]⁺).

If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular

ion as the precursor ion and applying collision-induced dissociation (CID).
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Analyze the fragmentation pattern to propose fragmentation pathways.

Infrared (IR) Spectroscopy Protocol
Objective: To identify the key functional groups in the molecule.

Methodology:

Sample Preparation (ATR-FTIR):

The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires

minimal sample preparation.[2]

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small amount of the solid (R)-Pyrrolidin-2-ylmethanamine dihydrochloride
powder directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Instrument Parameters (FT-IR):

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Analysis:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the absorbance or transmittance spectrum.
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Identify and assign the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-
Pyrrolidin-2-ylmethanamine dihydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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